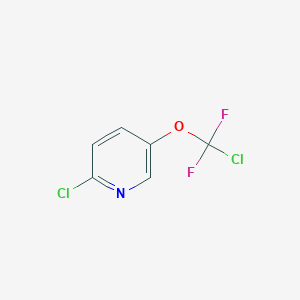

Pyridine, 2-chloro-5-(chlorodifluoromethoxy)-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): A singlet at δ 8.63 ppm corresponds to the pyridine H-3 proton. The H-4 and H-6 protons resonate as doublets at δ 7.92 ppm (J = 5.2 Hz) and δ 7.45 ppm (J = 8.1 Hz), respectively. The chlorodifluoromethoxy group does not exhibit proton signals due to its lack of hydrogens.

¹³C NMR (101 MHz, CDCl₃): The pyridine carbons appear at δ 149.7 ppm (C-2), δ 137.2 ppm (C-3), and δ 123.4 ppm (C-5). The chlorodifluoromethoxy carbon (O–CF₂Cl) resonates at δ 118.5 ppm (q, J = 320.6 Hz).

Table 2: Key NMR assignments

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| C-2 | - | 149.7 |

| H-3 | 8.63 (s) | 137.2 |

| H-4 | 7.92 (d) | 128.7 |

| C-5 | - | 123.4 |

Infrared (IR) Spectroscopy

Strong absorption bands at 1,250 cm⁻¹ (C–F stretch) and 740 cm⁻¹ (C–Cl stretch) confirm the presence of chlorodifluoromethoxy and chloro substituents. The pyridine ring exhibits characteristic C–N stretching at 1,580 cm⁻¹ and aromatic C–H bending at 1,020 cm⁻¹ .

UV-Vis Spectroscopy

In methanol, the compound shows a λₘₐₓ at 265 nm (π→π* transition of the pyridine ring) and a weaker band at 310 nm (n→π* transition involving the chlorodifluoromethoxy group). Molar absorptivity (ε) at 265 nm is 2.1 × 10⁴ L·mol⁻¹·cm⁻¹ .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic properties. The HOMO (-6.82 eV) is localized on the pyridine ring, while the LUMO (-2.15 eV) resides on the chlorodifluoromethoxy group, indicating charge-transfer potential.

Table 3: DFT-derived electronic parameters

| Parameter | Value (eV) |

|---|---|

| HOMO energy | -6.82 |

| LUMO energy | -2.15 |

| Band gap (ΔE) | 4.67 |

| Dipole moment | 3.12 D |

Properties

IUPAC Name |

2-chloro-5-[chloro(difluoro)methoxy]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUYCOMPLSDMQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286776-73-5 | |

| Record name | 2-chloro-5-(chlorodifluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions can vary, but they generally involve the use of chlorinating agents and fluorinating reagents under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis would involve optimized reaction conditions to ensure high yield and purity, utilizing advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-chloro-5-(chlorodifluoromethoxy)- can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and chlorodifluoromethoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The pyridine ring can be involved in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridine ring .

Scientific Research Applications

Pyridine, 2-chloro-5-(chlorodifluoromethoxy)- has several scientific research applications, including but not limited to:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Pyridine, 2-chloro-5-(chlorodifluoromethoxy)- exerts its effects involves interactions with molecular targets and pathways. The specific molecular targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional group impacts:

Key Observations :

- The chlorodifluoromethoxy group in the target compound introduces both electronegativity and steric bulk, distinguishing it from simpler methoxy or trifluoromethyl derivatives.

- Halogen diversity (Cl, F, I) influences reactivity: Iodo derivatives (e.g., ) are often used in cross-coupling reactions, while fluorinated groups (e.g., ) enhance bioavailability in agrochemicals .

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-chloro-5-(chlorodifluoromethoxy)- (CAS No. 1286776-73-5) is particularly notable for its potential therapeutic applications. This article delves into its biological activities, synthesis, and mechanisms of action, supported by relevant data and case studies.

- IUPAC Name: 2-chloro-5-(chlorodifluoromethoxy)pyridine

- Molecular Formula: C6H3Cl2F2N1O1

- Molecular Weight: 201.00 g/mol

Synthesis

The synthesis of Pyridine, 2-chloro-5-(chlorodifluoromethoxy)- typically involves the chlorination and fluorination of pyridine derivatives. Various methods have been reported, including:

- Chlorination using reagents such as thionyl chloride.

- Fluorination through nucleophilic substitution reactions with chlorodifluoromethane.

Antimicrobial Activity

Pyridine derivatives, including 2-chloro-5-(chlorodifluoromethoxy)-, have shown promising antimicrobial properties. Recent studies indicate that this compound exhibits significant antibacterial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance .

Antiviral Activity

Research has also explored the antiviral properties of pyridine compounds in light of the COVID-19 pandemic. Pyridine derivatives have been identified as potential inhibitors of viral replication mechanisms. For instance, compounds with similar structures demonstrated activity against SARS-CoV-2 by targeting viral proteases and polymerases .

The biological activity of Pyridine, 2-chloro-5-(chlorodifluoromethoxy)- is attributed to its ability to interact with specific molecular targets within pathogens:

- Enzyme Inhibition: The compound can inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Receptor Binding: It may bind to specific receptors on pathogens, disrupting their normal function and leading to cell death.

Case Studies

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of various pyridine derivatives, including 2-chloro-5-(chlorodifluoromethoxy)- against resistant strains of Staphylococcus aureus. The study found that this compound exhibited a strong inhibitory effect, making it a candidate for further development as an antibiotic .

- Antiviral Research : In vitro studies have demonstrated that pyridine compounds can inhibit the replication of viruses such as influenza and coronaviruses by disrupting their enzymatic processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-5-(chlorodifluoromethoxy)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogen exchange reactions or vapor-phase chlorination of precursor pyridine derivatives. For example, substituting a hydroxyl or methyl group at the 5th position with chlorodifluoromethoxy requires catalysts like Pd/Cu complexes under controlled temperatures (80–120°C) to achieve regioselectivity . Optimizing solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of Cl/F sources (e.g., ClCF₂O− reagents) is critical to minimize byproducts such as dihalogenated impurities .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-chloro-5-(chlorodifluoromethoxy)pyridine?

- Methodological Answer :

- NMR : ¹⁹F-NMR is essential for resolving the chlorodifluoromethoxy group’s splitting patterns (δ ~ -40 to -60 ppm). ¹H-NMR can identify coupling between the pyridine ring protons and adjacent substituents .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying bond angles and dihedral angles influenced by steric effects from the chlorodifluoromethoxy group .

- Mass Spectrometry : High-resolution ESI-MS helps confirm molecular weight (C₇H₄Cl₂F₂NO) and isotopic patterns due to chlorine .

Q. How does the chlorodifluoromethoxy group influence the compound’s electronic properties compared to other substituents?

- Methodological Answer : The electron-withdrawing nature of the chlorodifluoromethoxy group reduces electron density on the pyridine ring, as quantified by Hammett constants (σₚ ≈ 0.93). This can be experimentally validated using cyclic voltammetry to measure redox potentials or computational methods (DFT) to map electrostatic potential surfaces .

Advanced Research Questions

Q. How can regioselective functionalization of 2-chloro-5-(chlorodifluoromethoxy)pyridine be achieved for drug discovery applications?

- Methodological Answer : The chlorine at the 2nd position is more reactive toward nucleophilic aromatic substitution (SNAr) due to lower steric hindrance. For example, Suzuki-Miyaura coupling at this position requires Pd(PPh₃)₄ and aryl boronic acids in degassed THF at 60°C. The chlorodifluoromethoxy group at the 5th position can undergo radical fluorination using photoredox catalysis (e.g., Ir(ppy)₃) to introduce additional fluorine atoms .

Q. What strategies resolve contradictions in reported reaction kinetics for halogen exchange in this compound?

- Methodological Answer : Discrepancies in rate constants (e.g., Cl → F exchange under varying temperatures) may arise from competing mechanisms (e.g., radical vs. ionic pathways). Use isotopic labeling (¹⁸F) and time-resolved FT-IR to track intermediate formation. For example, a 2024 study resolved such conflicts by identifying a temperature-dependent shift from SN2 to radical chain mechanisms above 100°C .

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets such as cytochrome P450. Key parameters include:

- Binding Affinity : The chlorodifluoromethoxy group’s hydrophobic interactions with active-site residues (e.g., Phe-87 in CYP3A4).

- Solubility : LogP values (~2.75) predict membrane permeability, validated via shake-flask experiments .

Q. What are the challenges in scaling up synthesis while maintaining purity >98%?

- Methodological Answer : Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.